molecular formula C19H30O2 B11193525 (5alpha)-3-Hydroxyandrostan-17-one

(5alpha)-3-Hydroxyandrostan-17-one

Cat. No.: B11193525
M. Wt: 290.4 g/mol
InChI Key: QGXBDMJGAMFCBF-MUXJEKNGSA-N
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Description

(5alpha)-3-Hydroxyandrostan-17-one: is a steroidal compound that plays a significant role in various biological processes It is a derivative of androstan, a type of steroid, and is known for its involvement in the metabolism of androgens and estrogens

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5alpha)-3-Hydroxyandrostan-17-one typically involves multiple steps, starting from simpler steroidal precursors. One common method includes the reduction of androstenedione using specific reducing agents under controlled conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes. This often involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The purification process may include crystallization, chromatography, and other separation techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: (5alpha)-3-Hydroxyandrostan-17-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a ketone, forming androstan-3,17-dione.

    Reduction: The compound can be reduced to form different hydroxylated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones, while reduction can produce various hydroxylated steroids.

Scientific Research Applications

Chemistry: In chemistry, (5alpha)-3-Hydroxyandrostan-17-one is used as a precursor for synthesizing other steroidal compounds. It serves as a model compound for studying steroidal reactions and mechanisms.

Biology: In biological research, this compound is studied for its role in hormone metabolism and its effects on cellular processes. It is used in experiments to understand the pathways of androgen and estrogen metabolism.

Medicine: Medically, this compound is investigated for its potential in treating hormonal imbalances and disorders such as androgen deficiency and estrogen-related conditions. It is also explored for its anti-inflammatory and anabolic properties.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive steroids.

Mechanism of Action

The mechanism of action of (5alpha)-3-Hydroxyandrostan-17-one involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes like 5α-reductase, which converts it into more potent androgens such as dihydrotestosterone (DHT). This conversion plays a crucial role in the regulation of androgenic activity in tissues. The compound’s effects are mediated through its binding to androgen receptors, influencing gene expression and cellular functions.

Comparison with Similar Compounds

    Androstanolone (Dihydrotestosterone, DHT): A more potent androgen derived from (5alpha)-3-Hydroxyandrostan-17-one.

    Androstenedione: A precursor in the biosynthesis of androgens and estrogens.

    Testosterone: A primary male sex hormone and anabolic steroid.

Uniqueness: this compound is unique due to its specific role in the metabolic pathways of androgens and estrogens. Unlike its more potent derivatives, it serves as an intermediate that can be converted into various bioactive steroids, making it a versatile compound for research and therapeutic applications.

Properties

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

(5S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13?,14?,15?,16?,18?,19?/m0/s1

InChI Key

QGXBDMJGAMFCBF-MUXJEKNGSA-N

Isomeric SMILES

CC12CCC(C[C@@H]1CCC3C2CCC4(C3CCC4=O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O

Origin of Product

United States

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